N-Boc-2-(piperidin-3-yl)glycine
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Overview
Description
N-Boc-2-(piperidin-3-yl)glycine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(piperidin-3-yl)glycine typically involves the protection of the amino group of 2-(piperidin-3-yl)glycine with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of 2-(piperidin-3-yl)glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protection strategies. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(piperidin-3-yl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the Boc group.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives .
Scientific Research Applications
N-Boc-2-(piperidin-3-yl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-Boc-2-(piperidin-3-yl)glycine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-3-yl)glycine: The unprotected form of the compound.
N-Boc-piperidine: A similar compound with a Boc-protected piperidine ring.
N-Boc-3-piperidone: Another Boc-protected piperidine derivative.
Uniqueness
N-Boc-2-(piperidin-3-yl)glycine is unique due to its combination of the glycine moiety and the Boc-protected piperidine ring. This structure provides versatility in synthetic applications and potential biological activity .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCHKZLUQNZNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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